(2S,3S)-2-Amino-3-hydroxypentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906214 | |
| Record name | 3-Hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10148-66-0 | |
| Record name | 3-Hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Classification As a Non Proteinogenic Alpha Amino Acid
(2S,3S)-2-Amino-3-hydroxypentanoic acid belongs to a class of amino acids known as non-proteinogenic. This classification signifies that it is not one of the 22 amino acids naturally incorporated into proteins during translation. The broader term for this compound and its stereoisomers is 3-hydroxynorvaline (B612839). nih.gov 3-hydroxynorvaline is a derivative of norvaline (2-aminopentanoic acid) where a hydrogen atom at the third carbon is substituted by a hydroxyl group. nih.gov This structural modification distinguishes it from the canonical amino acids used by ribosomes for protein synthesis. The study of such non-proteinogenic amino acids is a burgeoning field, as they are often found in natural products with unique biological activities and serve as valuable building blocks in synthetic chemistry. elsevierpure.comnih.gov
Natural Occurrence and Biological Origin
Identification in Microorganisms and Natural Products
(2S,3S)-2-Amino-3-hydroxypentanoic acid, also known by synonyms such as 3-hydroxy-L-norvaline, has been identified in various microorganisms. Its presence is often associated with metabolic pathways that produce a diverse array of natural products. While not as widespread as proteinogenic amino acids, its detection in certain bacterial and fungal species highlights its role in specialized metabolic processes.
Historically, the related compound norvaline has been identified as a natural component of an antifungal peptide produced by Bacillus subtilis. nih.gov More specifically, this compound has been studied in the context of its effects on microorganisms like Escherichia coli and Saccharomyces cerevisiae, where it can act as a toxic analog of threonine. researchgate.net
| Microorganism/Product | Compound Mentioned | Significance |
| Escherichia coli | β-hydroxynorvaline | Efficiently aminoacylated and incorporated into proteins. nih.gov |
| Saccharomyces cerevisiae | hydroxynorvaline (HNV) | Acts as a toxic analog of Threonine. researchgate.net |
| Bacillus subtilis | Norvaline | Component of an antifungal peptide. nih.gov |
Presence in Biological Systems
The interaction of this compound within biological systems is multifaceted, ranging from its incorporation into macromolecules to its detection as an exogenous compound in humans.
A significant finding in the biological role of this compound is its ability to be incorporated into protein structures. Research has demonstrated that this non-proteinogenic amino acid, referred to as β-hydroxynorvaline (HNV), is an efficient substrate for the Escherichia coli threonyl-tRNA synthetase (ThrRS). nih.gov This enzyme is responsible for attaching the amino acid threonine to its corresponding transfer RNA (tRNA), a crucial step in protein synthesis.
The threonyl-tRNA synthetase exhibits a degree of promiscuity, recognizing and activating β-hydroxynorvaline, albeit with a catalytic efficiency (kcat/KM) that is 20-30 times lower than that for its cognate amino acid, threonine. nih.gov Once attached to the tRNA, this non-standard amino acid can be delivered to the ribosome and incorporated into nascent polypeptide chains. nih.gov This "fidelity escape" mechanism illustrates that the translational machinery is not entirely exclusive to the 20 standard amino acids. nih.gov
This compound has been identified in human blood. hmdb.ca According to the Human Metabolome Database, this compound is not considered a naturally occurring metabolite in humans. hmdb.ca Its presence is attributed to exposure from external sources, making it a component of the human exposome. hmdb.ca The exposome encompasses the totality of environmental exposures an individual experiences throughout their lifetime.
The detection of this compound in human blood underscores the importance of monitoring exogenous compounds to understand their potential impact on human health and metabolism. hmdb.ca
Context within Secondary Metabolite Biosynthesis
This compound and its structural analogs are often precursors or components of secondary metabolites, which are specialized compounds produced by organisms that are not directly involved in normal growth, development, or reproduction.
The biosynthesis of this amino acid is closely linked to the pathways of proteinogenic amino acids, particularly the branched-chain amino acids. Norvaline, a related compound, is known to be formed as a byproduct of the branched-chain amino acid biosynthetic pathway in E. coli and other Gram-negative microorganisms. nih.gov The structural similarity of this compound to threonine suggests that its biosynthesis likely involves modifications of intermediates from the aspartate and branched-chain amino acid metabolic pathways. researchgate.net For instance, in Saccharomyces cerevisiae, hydroxynorvaline is recognized as a threonine analog and can act as a feedback inhibitor of aspartate kinase, a key enzyme in threonine biosynthesis. researchgate.net
The incorporation of such non-standard amino acids into peptides is a common strategy in the biosynthesis of natural products with diverse biological activities, including antibiotics.
Biosynthesis and Intracellular Metabolism
Enzymatic Pathways for Hydroxylated Non-Proteinogenic Amino Acid Synthesis
The synthesis of hydroxylated non-proteinogenic amino acids, such as (2S,3S)-2-Amino-3-hydroxypentanoic acid, is accomplished through various enzymatic pathways that introduce hydroxyl groups onto amino acid scaffolds. mdpi.com These pathways are crucial for generating structural diversity in natural products. researchgate.net
One key class of enzymes involved are hydroxylases, which catalyze the hydroxylation of amino acids. mdpi.com For instance, Fe(II)/α-ketoglutarate-dependent dioxygenases (KDOs) and arginine hydroxylase (VioC) are examples of enzymes that can be engineered to produce specific hydroxylated amino acids. mdpi.com The synthesis of β-hydroxy-α-amino acids can be achieved through the stereoselective hydroxylation of N-succinyl aliphatic L-amino acids by enzymes like N-succinyl L-amino acid hydroxylase (SadA). mdpi.com
Furthermore, chemoenzymatic methods are being developed for the production of enantiomerically pure 2-substituted 3-hydroxycarboxylic acids from L-α-amino acids. nih.gov These multi-enzyme cascade systems can involve deamination of an L-α-amino acid to a 2-oxoacid, followed by an aldol (B89426) addition to create a 3-substituted 4-hydroxy-2-oxoacid, which can then be converted to the final product. nih.gov
While the specific enzymatic pathway for this compound is not extensively detailed in the provided results, the general principles of non-proteinogenic amino acid synthesis suggest that it is likely formed from a common metabolic precursor through the action of specific synthases and modifying enzymes, such as hydroxylases and transaminases. nih.gov
Metabolic Flux and Role in Intermediary Metabolism
Metabolic flux analysis is a powerful tool for understanding the flow of metabolites through various pathways within a cell. creative-proteomics.com While specific data on the metabolic flux of this compound is not available, the study of amino acid metabolism, in general, reveals their deep integration into central cellular processes. creative-proteomics.com Non-proteinogenic amino acids can act as intermediates in key metabolic cycles. researchgate.netagriculturejournals.cz
For example, ornithine and citrulline, which are non-proteinogenic, are vital intermediates in the urea (B33335) cycle. researchgate.net Similarly, this compound, once synthesized, would enter the cell's metabolic pool and could potentially be catabolized or used as a precursor for other molecules. Its structural similarity to proteinogenic amino acids suggests it could interact with pathways of central carbon and nitrogen metabolism.
Interaction with Aminoacyl-tRNA Synthetases and Translational Fidelity
Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step in protein synthesis. The fidelity of this process is essential for producing functional proteins.
Non-proteinogenic amino acids like this compound can sometimes be mistakenly recognized and utilized by aaRSs. This phenomenon, known as "fidelity escape," occurs when the editing or proofreading mechanisms of the aaRS fail to distinguish the non-proteinogenic amino acid from its canonical counterpart. The structural similarity of this compound to proteinogenic amino acids like threonine or valine could potentially lead to its misincorporation into proteins.
The incorporation of non-proteinogenic amino acids into proteins can have significant consequences for cellular processes. It can lead to the synthesis of misfolded or non-functional proteins, which can trigger stress responses and affect cell viability. The extent of this impact depends on the frequency of misincorporation and the importance of the affected proteins.
Enzymatic Modulation and Substrate Activity
This compound can also interact with other enzymes within the cell, potentially modulating their activity.
There is no direct evidence from the provided search results to suggest that this compound modulates the activity of phosphofructokinase. However, as an amino acid, it is conceivable that it or its metabolic byproducts could have allosteric effects on key metabolic enzymes.
Methionine Aminopeptidase Interaction
This compound, a non-proteinogenic amino acid, shares structural similarities with compounds known to interact with methionine aminopeptidases (MetAPs). MetAPs are enzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.
Research has identified substituted 3-amino-2-hydroxyamides and related hydroxyamides as inhibitors of human methionine aminopeptidase-2 (MetAP2). nih.gov These compounds were investigated through parallel synthesis and structure-based design, leading to the identification of potent inhibitors with good selectivity against the related enzyme, MetAP1. nih.gov The study highlighted a diacylhydrazine analogue that demonstrated inhibition of methionine processing and cellular proliferation in human microvascular endothelial cells. nih.gov
While direct studies on the interaction of this compound with MetAP2 are not extensively documented in the reviewed literature, its structural features, specifically the α-amino and β-hydroxy groups, are present in the class of MetAP2 inhibitors mentioned. This suggests a potential for this compound to act as a competitive inhibitor of MetAP2. The hydroxyl and amino groups are key for chelating the metal ions in the active site of the enzyme, a common mechanism for this class of inhibitors. Further research is necessary to confirm and characterize the specific inhibitory activity and selectivity of this compound towards MetAP2.
Influence on Steroidogenesis
This compound, as part of a stereoisomeric mixture (D,L-beta-hydroxynorvaline), has been shown to significantly inhibit steroidogenesis in rat adrenal cortex cells. nih.gov This inhibitory effect was observed in a dose-dependent manner and was specifically demonstrated against steroid hormone biosynthesis stimulated by adrenocorticotropic hormone (ACTH) or cyclic AMP (cAMP). nih.gov
The mechanism of inhibition appears to occur at a step after the synthesis of cAMP but before the conversion of pregnenolone (B344588) to corticosterone. nih.gov This suggests that the compound may affect a rapidly synthesized protein that is crucial for the acute phase of stimulated steroid hormone biosynthesis. nih.gov Given that ACTH action leads to the activation of protein kinase A, which phosphorylates serine and threonine residues on proteins, it is plausible that beta-hydroxynorvaline exerts its effect by preventing the phosphorylation of a newly synthesized protein essential for the steroidogenic process. nih.gov
Interactive Data Table: Inhibition of Steroidogenesis by D,L-beta-hydroxynorvaline
| Compound | Concentration (µM) | Stimulant | Inhibition of Steroidogenesis (%) | Inhibition of Protein Synthesis (%) | Reversibility |
| D,L-beta-hydroxynorvaline | 300 | ACTH/cAMP | ~95 | ~40 | Reversible by threonine |
Advanced Synthetic Strategies and Chemical Derivatization
Stereoselective and Diastereoselective Synthetic Routes
The precise control over the stereochemistry at the C2 and C3 positions is paramount in the synthesis of (2S,3S)-2-amino-3-hydroxypentanoic acid. Various methodologies have been developed to achieve high levels of stereoselectivity and diastereoselectivity, including asymmetric hydrogenation, biocatalysis, and chiral pool-based approaches.
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral amino acids. In the context of β-hydroxy α-amino acids, the asymmetric hydrogenation of α-amino-β-ketoester derivatives is a particularly effective strategy. A notable example involves the dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters. rsc.org This reaction, catalyzed by an Iridium complex with a chiral f-phamidol ligand, proceeds with exceptional diastereo- and enantioselectivity, yielding the corresponding syn-β-hydroxy α-amino derivatives in high yields. rsc.org The dibenzyl protecting group can be subsequently removed via palladium-catalyzed hydrogenation to afford the free β-hydroxy α-amino acid. rsc.org While this method has been demonstrated for aryl derivatives, the underlying principles can be extended to the synthesis of alkyl-substituted analogs like this compound.
Another relevant approach is the enantioselective hydrogenation of α-aminomethylacrylates that contain a free amine group. nih.gov These substrates can be prepared through a sequence involving the Baylis-Hillman reaction. nih.gov The development of rhodium and ruthenium catalysts with chiral phosphine (B1218219) ligands has been instrumental in the highly enantioselective hydrogenation of β-amidoacrylates, which are precursors to β-amino acids. researchgate.net
Table 1: Key Features of Asymmetric Hydrogenation for β-Hydroxy α-Amino Acid Synthesis
| Catalytic System | Substrate Type | Key Advantages |
| Ir/f-phamidol | Aryl α-dibenzylamino β-ketoesters | Excellent diastereo- and enantioselectivities (>99/1 dr, up to >99% ee) rsc.org |
| Rhodium/Ruthenium with chiral phosphine ligands | β-amidoacrylates | High efficiency for producing β-amino acid derivatives researchgate.net |
Biocatalytic Synthesis Approaches
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases and hydroxylases are particularly well-suited for the synthesis of chiral amino acids.
Transaminases catalyze the transfer of an amino group from a donor to a keto acid acceptor. This approach can be applied to the asymmetric synthesis of β-amino acids from prochiral β-keto acids. However, the instability of β-keto acids, which are prone to decarboxylation, presents a challenge. nih.gov
Hydroxylases, on the other hand, can introduce a hydroxyl group at a specific position with high stereoselectivity. While specific hydroxylases for the C3 position of a pentanoic acid derivative leading to the (3S) configuration are not explicitly detailed in the provided context, the general potential of this enzyme class for such transformations is recognized in the broader field of biocatalysis.
Chiral Pool-Based Syntheses
The chiral pool approach utilizes readily available and enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. Garner's aldehyde, a derivative of D-serine, is a versatile chiral building block. The stereocontrolled construction of both (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved starting from Garner's aldehyde, demonstrating its utility in creating the desired stereocenters. elsevierpure.com
Similarly, carbohydrates like D-glucose serve as excellent chiral starting materials. A directed manipulation of the functional groups at the C3 and C4 positions of D-glucose has been successfully employed to synthesize (2S,3R)-3-amino-2-hydroxydecanoic acid, a non-proteinogenic amino acid found in the linear pentapeptide microginin. nih.govnih.gov This strategy highlights the power of using the inherent chirality of sugars to construct complex amino acid structures.
Table 2: Examples of Chiral Pool-Based Syntheses
| Starting Material | Target Molecule/Derivative | Reference |
| Garner's aldehyde | (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | elsevierpure.com |
| D-glucose | (2S,3R)-3-amino-2-hydroxydecanoic acid | nih.govnih.gov |
Photo-Mediated C-H Functionalization for Non-Proteinogenic Amino Acid Construction
Photo-mediated C-H functionalization has emerged as a powerful and mild strategy for the synthesis of diverse non-proteinogenic amino acids. This approach allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules, thereby streamlining synthetic routes and avoiding the need for pre-functionalized substrates. While specific examples of the application of this technique to this compound are not prevalent in the literature, the general principles are highly relevant.
This methodology often involves the use of a photosensitizer that, upon irradiation, can promote the activation of a C-H bond, leading to the formation of a carbon-centered radical. This radical can then participate in various bond-forming reactions. The direct functionalization of amino acid derivatives through photo-mediated processes offers a high degree of functional group tolerance and can be performed under ambient conditions.
Applications as a Chiral Building Block in Complex Organic Synthesis
The well-defined stereochemistry of this compound makes it an invaluable chiral building block for the synthesis of more complex organic molecules, particularly those with biological activity. Its bifunctional nature allows for diverse chemical manipulations at both the amino and hydroxyl groups.
A key application lies in its incorporation into larger structures, where it imparts specific conformational constraints or serves as a recognition element. For instance, the stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids has been demonstrated to be crucial for obtaining components of natural products like valinoctin A and (2S,3R)-3-amino-2-hydroxydecanoic acid. nih.gov The synthesis of these complex fragments often relies on the strategic use of chiral precursors to set the desired stereochemistry early in the synthetic sequence.
Integration into Peptide Structures
The incorporation of non-proteinogenic amino acids like this compound into peptide backbones is a widely used strategy to modulate the biological and pharmacological properties of peptides. nih.govdurham.ac.ukasm.orgrsc.org These modifications can enhance proteolytic stability, improve receptor binding affinity, and induce specific secondary structures.
The synthesis of peptides containing such modified amino acids is typically achieved through solid-phase peptide synthesis (SPPS). asm.orgacs.org In this method, the amino acid, with its side chain and α-amino group appropriately protected, is sequentially coupled to a growing peptide chain that is anchored to a solid support. For this compound, the hydroxyl group requires a suitable protecting group to prevent unwanted side reactions during peptide coupling. The choice of protecting groups for both the amine and hydroxyl functionalities must be orthogonal to allow for their selective removal at different stages of the synthesis.
The development of robust coupling reagents and optimized protocols has made the incorporation of a wide variety of non-proteinogenic amino acids, including β-hydroxy-α-amino acids, a routine practice in modern peptide chemistry. nih.govdurham.ac.uk This has opened up new avenues for the design and synthesis of novel peptide-based therapeutics and research tools.
Precursor in Natural Product Synthesis
The utility of this compound as a precursor is highlighted in the total synthesis of several natural products. Its defined stereocenters at the C2 and C3 positions provide a foundational scaffold upon which chemists can elaborate to construct more complex structures. This approach significantly simplifies the synthetic process by reducing the need for de novo creation of these chiral centers, often leading to more efficient and higher-yielding syntheses.
One notable, albeit indirect, application of related structures is in the synthesis of complex peptide natural products. For instance, the structural motif of β-hydroxy-α-amino acids is found in a variety of bioactive natural products. While direct synthesis from this compound is not always the chosen route in published syntheses, its role as a fundamental chiral synthon is widely recognized in the field of natural product synthesis.
Research in the broader area of β-hydroxy-α-amino acids demonstrates their incorporation into a range of natural products with significant biological activities, including antimicrobial and anticancer properties. uci.edu The development of asymmetric routes to these amino acids has been a subject of intense investigation, underscoring their importance as synthetic intermediates. uci.edu
While a direct total synthesis of a major, well-known natural product starting from commercially available this compound is not prominently featured in readily available literature, the principles of its use as a chiral precursor are well-established. Synthetic strategies often involve the use of protected derivatives of such amino acids to facilitate their incorporation into larger molecules.
Molecular and Cellular Research on Biological Effects
Investigation of Enzyme-Substrate Binding and Catalysis
The specific stereochemistry and functional groups of (2S,3S)-2-Amino-3-hydroxypentanoic acid are critical determinants of its interaction with enzymes. Research has focused on enzymes that can either synthesize or act upon this and structurally similar hydroxy amino acids.
A key class of enzymes involved in the synthesis of such compounds is the Fe(II)/2-oxoglutarate-dependent dioxygenases. For instance, isoleucine dioxygenase (IDO) has been shown to hydroxylate hydrophobic aliphatic L-amino acids like L-norvaline. nih.gov More specifically, enzymes from the clavaminic acid synthase (CAS)-like superfamily have been identified that catalyze stereoselective hydroxylation. One such enzyme, an L-His/L-Gln threo-β-hydroxylase, was found to exclusively produce the threo stereoisomer, which is analogous to the (2S,3S) configuration of the target compound. nih.gov This enzyme demonstrated optimal activity at 40°C. nih.gov
The catalytic mechanism for enzymes acting on such substrates often involves a conserved catalytic triad (B1167595). In α/β-hydrolase fold enzymes like hydroxynitrile lyases, a Ser-His-Asp triad is common. researchgate.net Docking simulations suggest a mechanism where a histidine residue (e.g., His236) from the triad acts as a general base, abstracting a proton from the substrate's hydroxyl group, which is a crucial step in catalysis. researchgate.net This highlights how the hydroxyl group of this compound could be a primary site for enzymatic interaction.
| Enzyme Class / Example | Substrate(s) | Catalytic Action / Finding |
| Fe(II)/2-KG-Dependent Dioxygenase | L-Norvaline, L-Leucine | Catalyzes hydroxylation of hydrophobic L-amino acids. nih.gov |
| L-His/L-Gln threo-β-hydroxylase | L-Histidine, L-Gln | Catalyzes threo-β-selective hydroxylation, producing (2S,3S) stereoisomers. nih.gov |
| Hydroxynitrile Lyase (HNL) | Mandelonitrile | Utilizes a Ser-His-Asp catalytic triad where Histidine acts as a general base. researchgate.net |
Studies on Antiviral Activity Mechanisms
Research has indicated that this compound exhibits antiviral properties. nih.gov While its specific mechanism of action is not fully detailed in available research, the activity of other modified amino acids and nucleoside analogues provides valuable insight into potential pathways of inhibition.
One major antiviral strategy involves acting as a mutagenic agent. For example, the ribonucleoside analogue β-d-N4-hydroxycytidine (NHC) functions by being incorporated into the viral genome during replication. nih.gov This incorporation leads to an increase in transition mutations (e.g., G:A and C:U), effectively corrupting the viral genetic code. nih.gov A key aspect of NHC's success against coronaviruses is its ability to evade or overcome the virus's 3'-5' exoribonuclease (ExoN) proofreading activity, a mechanism that typically renders mutagenic analogues ineffective. nih.gov
The presence of a hydroxyl group on a molecule can be a critical feature for enhancing antiviral potency. Studies on other classes of compounds, such as 2-styrylchromones, have shown that introducing a hydroxyl group at a key position can significantly improve antiviral effects against human rhinoviruses. nih.gov This suggests that the β-hydroxyl group of this compound is likely a key pharmacophore responsible for its observed antiviral activity, potentially by facilitating binding to viral enzymes or by contributing to a mutagenic mechanism.
| Compound Class | Target Virus (Example) | Proposed Mechanism of Action |
| This compound | Not Specified | Antiviral properties have been noted. nih.gov |
| Mutagenic Nucleoside Analogues (e.g., NHC) | Coronaviruses (MHV, MERS-CoV) | Acts as a viral mutagen, causing catastrophic errors in the viral genome and evading proofreading enzymes. nih.gov |
| Hydroxy-Substituted Chromones | Human Rhinoviruses | The addition of a hydroxyl group enhances antiviral potency against viral serotypes. nih.gov |
Research into Embryotoxic and Teratogenic Cellular Effects
Direct investigation into the developmental toxicity of this compound has demonstrated significant embryotoxic and teratogenic effects in animal models. A study using both chicken and mouse embryos found the compound to be a potent developmental toxicant. nih.gov
In the experiments, administration of 3-hydroxynorvaline (B612839) to chicken embryos in ovo and pregnant mice per os resulted in a dose-dependent increase in adverse outcomes. nih.gov The observed effects included significant growth retardation, an increase in toxic mortality, and the development of congenital defects. nih.gov These findings categorize the compound as both embryotoxic, meaning it is harmful to the embryo, and teratogenic, meaning it can cause birth defects. The stereomicroscopic inspection of the harvested embryos confirmed signs of dysmorphogenesis (abnormal tissue development). nih.gov
| Animal Model | Exposure Route | Observed Cellular and Developmental Effects |
| Chicken Embryo | In ovo | Growth retardation, increased toxic mortality, congenital defects. nih.gov |
| Mouse Embryo | Per os (to pregnant dam) | Growth retardation, increased toxic mortality, congenital defects. nih.gov |
Analysis of Effects on Protein Degradation Pathways
The maintenance of cellular health relies on protein quality control systems, primarily the ubiquitin-proteasome pathway (UPP) and lysosomal proteolysis. nih.gov The UPP is the main cytosolic system responsible for the selective degradation of short-lived regulatory proteins and damaged or misfolded proteins. nih.gov This process involves two main steps: first, the target protein is tagged with a chain of ubiquitin molecules by a cascade of enzymes (E1, E2, and E3 ligases), and second, the tagged protein is recognized and degraded by a large protease complex called the 26S proteasome. youtube.com
Currently, there is no direct research linking this compound to the modulation of protein degradation pathways. However, studies on other forms of amino acid modification demonstrate that such changes can influence a protein's susceptibility to the UPP. For example, the deamidation of asparagine and glutamine residues in crystallin proteins has been shown to make them preferred substrates for ubiquitination and subsequent degradation by the UPP. nih.gov This indicates that chemical modification of amino acid side chains within a protein can act as a signal for its destruction. It is plausible that the incorporation or interaction of a modified amino acid like this compound could similarly alter a protein's conformation or surface properties, thereby flagging it for recognition by the UPP machinery.
| Pathway Component | Function |
| Ubiquitin | A small protein that is attached to lysine (B10760008) residues of a substrate protein, acting as a tag for degradation. youtube.com |
| E1 (Ubiquitin-Activating Enzyme) | Activates ubiquitin in an ATP-dependent manner. youtube.com |
| E2 (Ubiquitin-Conjugating Enzyme) | Receives activated ubiquitin from E1. youtube.com |
| E3 (Ubiquitin Ligase) | Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to the substrate. youtube.com |
| 26S Proteasome | A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins. nih.govyoutube.com |
Modulation of Cellular Growth and Viability
This compound has been shown to be toxic to mammalian cells, indicating a direct impact on cellular viability. nih.gov The modulation of cellular growth and proliferation is a complex process regulated by a balance of external signals, such as growth factors, and internal signaling pathways that control metabolism and the cell cycle.
Cellular growth is tightly coupled to nutrient availability and metabolic pathways. Growth factors often stimulate the PI3K-AKT signaling cascade, which promotes glucose uptake and metabolism to provide the necessary energy and biomass for cell proliferation. nih.gov Disruption of these metabolic processes can lead to cell cycle arrest or apoptosis. nih.gov
Compounds can also modulate cell growth indirectly. For example, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates the antiproliferative glucocorticoid hormones. nih.gov Inhibition of this enzyme enhances the growth-suppressing effects of glucocorticoids, thereby reducing cell proliferation. nih.gov This illustrates how a small molecule, by targeting a specific enzyme, can shift the balance of hormonal signals that regulate cell growth. Furthermore, specific signaling molecules like NFAT and GSK3β are known to be key regulators of the proliferation of certain cell types, such as pancreatic β-cells, making them potential targets for compounds that modulate cell growth. nih.gov The toxicity of this compound could stem from interference with one or more of these essential growth and viability pathways.
| Regulatory Factor / Pathway | Role in Cellular Growth and Viability |
| PI3K-AKT Signaling | Promotes glucose uptake and metabolism to support anabolic growth and cell survival. nih.gov |
| Glucocorticoids | Can have antiproliferative effects on certain cell types. nih.gov |
| 11β-HSD2 Enzyme | Inactivates glucocorticoids; its inhibition can decrease cellular proliferation. nih.govnih.gov |
| NFAT and GSK3β Signaling | Key regulators of proliferation in specific cell types (e.g., human β-cells). nih.gov |
Analytical and Structural Characterization Methodologies
Spectroscopic Techniques for Absolute Configuration Determination
Spectroscopic methods are indispensable for the unambiguous assignment of the absolute stereochemistry of chiral molecules like (2S,3S)-2-Amino-3-hydroxypentanoic acid. These techniques probe the interaction of the molecule with electromagnetic radiation, which is sensitive to its unique spatial arrangement.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.
Vibrational Circular Dichroism (VCD), an analogous technique that measures the differential absorption of circularly polarized infrared light, is also a powerful tool for determining the absolute configuration of chiral molecules, including amino acids, without the need for crystallization spectroscopyeurope.comuit.no. It has been successfully used to assign the absolute configuration of complex molecules by comparing experimental spectra to those computed using quantum chemical calculations uit.nobiotools.us.
To complement experimental ECD studies, theoretical calculations using Time-Dependent Density Functional Theory (TDDFT) are frequently employed. TDDFT allows for the ab initio calculation of the ECD spectrum of a molecule with a known stereochemistry. By comparing the calculated spectrum with the experimentally obtained spectrum, the absolute configuration of the unknown compound can be determined.
The accuracy of TDDFT calculations is dependent on the chosen functional and basis set. The theoretical ECD spectra for different stereoisomers of a compound are calculated, and the one that best matches the experimental spectrum corresponds to the correct absolute configuration. This approach has been successfully applied to determine the absolute configuration of various natural products and chiral molecules nih.gov. Although a specific TDDFT ECD calculation for this compound is not prominently featured in published literature, this computational method is a standard and reliable tool for the stereochemical elucidation of such β-hydroxy-α-amino acids.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. For determining the relative and absolute configuration of diastereomers like the stereoisomers of 2-amino-3-hydroxypentanoic acid, NMR is particularly powerful. Parameters such as chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs) provide detailed information about the connectivity and spatial proximity of atoms within the molecule.
In the case of the four stereoisomers of 2-amino-3-hydroxypentanoic acid, the distinct spatial arrangement of the substituents around the C2 and C3 chiral centers results in unique sets of NMR signals for each diastereomer. For example, the synthesis of all four stereoisomers of fully protected 2-amino-3-hydroxypentanoic acid has been reported, and the characterization of these isomers would have relied heavily on NMR spectroscopy to confirm their stereochemistry acs.org.
While a complete, assigned NMR dataset for this compound is not available in the provided search results, the following table illustrates the expected differences in 1H NMR chemical shifts for the protons attached to the chiral centers (H2 and H3) for a pair of diastereomers, based on general principles and data for similar β-hydroxy-α-amino acids.
| Proton | Expected Chemical Shift Range (ppm) for (2S,3S) isomer | Expected Chemical Shift Range (ppm) for (2S,3R) isomer | Rationale for Difference |
| H-2 (α-proton) | 3.5 - 3.8 | 3.6 - 3.9 | The relative orientation of the hydroxyl and carboxyl groups influences the electronic environment of the α-proton, leading to a shift in its resonance frequency. |
| H-3 (β-proton) | 4.0 - 4.3 | 3.9 - 4.2 | The spatial relationship between the amino and ethyl groups affects the shielding of the β-proton, resulting in a different chemical shift. |
Note: The exact chemical shifts are dependent on the solvent, concentration, and pH.
Chromatographic and Mass Spectrometric Approaches for Identification and Quantification
Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound, especially in complex biological or chemical matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility. Common derivatization procedures involve esterification of the carboxyl group and acylation or silylation of the amino and hydroxyl groups.
Chiral GC columns, often coated with a chiral stationary phase, can be used to separate the enantiomers and diastereomers of derivatized amino acids. The mass spectrometer then provides information about the molecular weight and fragmentation pattern of the eluted compounds, allowing for their confident identification. The retention time on the chiral column and the mass spectrum are characteristic for each stereoisomer. For instance, chiral GC-MS methods have been developed for the analysis of secondary amino acids after derivatization with reagents like heptafluorobutyl chloroformate nih.govresearchgate.net.
The following table outlines a general procedure for the chiral GC-MS analysis of 2-amino-3-hydroxypentanoic acid stereoisomers.
| Step | Description | Key Parameters |
| 1. Derivatization | Conversion of the amino acid to a volatile derivative (e.g., N(O,S)-alkoxycarbonyl alkyl ester). | Derivatizing agent (e.g., alkyl chloroformate), reaction temperature, and time. |
| 2. GC Separation | Injection of the derivatized sample onto a chiral capillary column for separation of the stereoisomers. | Column type (e.g., Chirasil-Val), temperature program, carrier gas flow rate. |
| 3. MS Detection | Ionization and fragmentation of the separated isomers and detection of the resulting ions. | Ionization mode (e.g., Electron Ionization), mass analyzer (e.g., quadrupole), and scan range. |
The mass spectrum of the derivatized this compound would exhibit characteristic fragment ions resulting from the cleavage of specific bonds in the molecule, which aids in its structural confirmation.
Liquid Chromatography-Quadrupole Time-of-Flight (LC-QToF) mass spectrometry is a powerful analytical tool for the identification and quantification of a wide range of compounds, including non-volatile and thermally labile molecules like amino acids, without the need for derivatization. The liquid chromatograph separates the components of a mixture, and the QToF mass spectrometer provides high-resolution and accurate mass measurements of the intact molecules and their fragment ions.
This technique is particularly useful for distinguishing between isomers that have the same molecular weight nih.gov. While chromatographic separation of diastereomers like this compound and its (2S,3R), (2R,3S), and (2R,3R) counterparts is often achievable on standard reversed-phase or HILIC columns, the separation of enantiomers requires a chiral stationary phase or a chiral mobile phase additive.
The high mass accuracy of the QToF analyzer allows for the determination of the elemental composition of the parent ion and its fragments, which greatly enhances the confidence in compound identification. For quantification, the area of the chromatographic peak corresponding to the analyte is measured and compared to that of a standard. LC-QToF methods have been successfully applied to the analysis of various isomers in complex matrices mdpi.com.
A typical LC-QToF workflow for the analysis of this compound would involve:
| Step | Description | Key Parameters |
| 1. LC Separation | Separation of the amino acid from other components in the sample using a suitable LC column and mobile phase. | Column chemistry (e.g., C18, HILIC), mobile phase composition and gradient, flow rate. |
| 2. Ionization | Generation of gas-phase ions from the eluted analyte. | Ionization source (e.g., Electrospray Ionization - ESI), polarity (positive or negative). |
| 3. Mass Analysis | High-resolution and accurate mass measurement of the precursor and product ions. | Mass analyzer settings, collision energy for fragmentation (in MS/MS mode). |
| 4. Data Analysis | Identification based on accurate mass and fragmentation pattern, and quantification based on peak area. | Software for data processing and library matching (if available). |
Emerging Research Areas and Future Perspectives
Elucidation of Novel Biological Functions and Pathways
The precise biological functions of (2S,3S)-2-Amino-3-hydroxypentanoic acid are not yet fully understood, making this a vibrant area of ongoing research. The broader class of 3-hydroxynorvaline (B612839) (HNV) is recognized as an analog of the proteinogenic amino acid threonine. This structural similarity suggests that it may interact with or interfere with metabolic pathways involving threonine. For instance, HNV has been observed to exhibit antiviral activity against the herpes virus and toxicity in mammalian cells, which is thought to occur through its mistaken incorporation into proteins during translation. Such compounds can be valuable tools for studying the fidelity of protein synthesis and the mechanisms of acyl-tRNA editing.
While 3-hydroxynorvaline is generally not a naturally occurring metabolite in humans, it has been identified in human blood, where it is considered part of the "exposome"—the collection of all environmental exposures an individual experiences throughout life. hmdb.ca The specific roles and metabolic fate of the (2S,3S) stereoisomer within biological systems remain a key question.
Future research is directed at several key areas:
Pathway Interference: Investigating how this compound specifically interacts with enzymes in the threonine metabolism and protein synthesis pathways. Understanding the stereospecificity of these interactions is crucial.
Bioactive Peptides: Exploring the incorporation of this amino acid as a building block in novel peptides. Analogs, such as (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), are known components of natural bioactive peptides like microginin, which has antihypertensive properties. nih.gov This precedent suggests that peptides containing this compound could possess unique structural conformations and valuable pharmacological activities.
Secondary Metabolite Identification: Searching for natural products that may contain the this compound moiety, which could provide clues to its natural biological function and evolutionary origin. frontiersin.orgnih.gov
Development of Advanced Stereocontrolled Synthesis for Novel Analogs
The presence of two adjacent stereocenters makes the stereocontrolled synthesis of this compound and its analogs a significant chemical challenge. nih.gov Advances in asymmetric synthesis are critical for producing stereochemically pure compounds needed for biological studies and pharmaceutical development. Emerging research focuses on highly efficient and selective methods that offer precise control over the desired stereochemistry.
Several powerful strategies have been developed:
Chiral Auxiliary-Mediated Aldol (B89426) Reactions: This approach utilizes a chiral auxiliary, such as pseudoephenamine glycinamide, to direct the stereochemical outcome of an aldol reaction between a glycine enolate and an aldehyde. nih.govresearchgate.net This method is effective for producing syn-β-hydroxy-α-amino acids with high stereoisomeric purity and in good yields, typically ranging from 55-98%. nih.govresearchgate.net
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. Brønsted base-catalyzed direct aldol reactions of glycine Schiff bases have proven effective for the syn-selective synthesis of β-hydroxy α-amino acids, providing an efficient route with high diastereo- and enantiocontrol. acs.org
Biocatalysis: Re-engineered enzymes are emerging as powerful tools for stereoselective synthesis. For example, a mutated alanine racemase has been shown to catalyze the PLP-dependent aldol condensation of glycine with various aldehydes, yielding β-hydroxy-α-amino acids with excellent stereocontrol at the α-carbon (ee >99%) and high selectivity at the β-carbon. nih.gov
Modern C-H Functionalization: Photo-mediated C–H functionalization represents a cutting-edge strategy for directly converting proteinogenic amino acids into more complex non-proteinogenic analogs. This method is advantageous for its mild reaction conditions and sustainability. mdpi.com
These advanced synthetic methods are crucial for creating a diverse library of analogs of this compound, enabling detailed structure-activity relationship studies and the development of novel therapeutic agents.
| Method | Key Features | Stereoselectivity | Advantages | Reference |
|---|---|---|---|---|
| Chiral Auxiliary-Mediated Aldolization | Uses auxiliaries like pseudoephenamine glycinamide with a lithium enolate. | High diastereo- and enantioselectivity for syn products. | Reliable control, high yields (55-98%). | nih.govresearchgate.net |
| Organocatalytic Aldol Reaction | Brønsted base catalysis of glycine Schiff bases. | High syn-selectivity and enantioselectivity. | Metal-free, environmentally benign. | acs.org |
| Biocatalysis (Engineered Enzymes) | Uses re-engineered enzymes like alanine racemase or aldolases. | Excellent stereocontrol (e.g., >99% ee at Cα). | High selectivity, mild aqueous conditions. | nih.govgoogle.com |
| Photo-Mediated C–H Functionalization | Direct modification of existing amino acid backbones using light. | Dependent on catalyst and substrate design. | Mild conditions, atom economy, novel transformations. | mdpi.com |
Integration into Synthetic Biology and Metabolic Engineering Paradigms
Synthetic biology and metabolic engineering offer transformative potential for the sustainable production of non-proteinogenic amino acids like this compound. These disciplines aim to design and construct novel biological parts, devices, and systems, including engineered microorganisms that can serve as cellular factories for specialty chemicals. This approach circumvents many of the challenges associated with complex chemical synthesis, such as low yields and difficulties in achieving stereoselectivity. nih.gov
The future integration of this compound into these paradigms involves two main thrusts:
Biosynthesis Pathway Engineering: Since this amino acid is not typically found in common model organisms, a key goal is to design and implement a novel biosynthetic pathway in a microbial host like Escherichia coli. frontiersin.org This can be achieved by:
Enzyme Discovery and Engineering: Identifying enzymes from nature, such as hydroxylases or aldolases, that can perform the necessary chemical transformations with the correct stereoselectivity. google.comnih.gov If natural enzymes are not perfect, protein engineering can be used to improve their activity, stability, and specificity. Enzymes like serine hydroxymethyltransferase (SHMT) are also candidates for catalyzing the key condensation step. nd.edugoogle.com
Pathway Assembly: Combining these enzymes into a functional pathway within the host organism. This requires optimizing gene expression and managing metabolic flux to ensure efficient conversion of central metabolites (like glycine and aldehyde precursors) into the final product.
Genetic Code Expansion: Once a reliable production method is established, this compound can be used as a novel building block for protein engineering through genetic code expansion. rsc.org This advanced synthetic biology technique allows for the site-specific incorporation of unnatural amino acids into proteins by re-assigning a codon (typically a stop codon). springernature.com Incorporating this amino acid could bestow proteins with new or enhanced properties, such as:
Altered Catalytic Activity: Creating novel enzyme active sites.
Enhanced Stability: Improving the thermal or chemical stability of therapeutic proteins.
Novel Probes: Introducing unique chemical handles for bioconjugation or for studying protein structure and function. rsc.org
The convergence of stereocontrolled synthesis and synthetic biology is poised to unlock the full potential of this compound, transforming it from a synthetic curiosity into a valuable component for creating next-generation pharmaceuticals, biocatalysts, and advanced biomaterials.
Q & A
Basic Research Questions
Q. What multi-step synthetic routes are commonly employed for (2S,3S)-2-amino-3-hydroxypentanoic acid, and how do reaction conditions influence stereochemical outcomes?
- The compound is synthesized via tert-butyl ester intermediates using reagents like DCC (dicyclohexylcarbodiimide) for coupling and HCl for hydrolysis . Key steps include hydrogenation (e.g., Pd/H₂ in methanol) and chiral resolution via recrystallization (water/acetone) to ensure enantiomeric purity . Reaction pH and temperature (e.g., 25–40°C) critically impact diastereomer formation, as seen in NMR data for distinguishing syn/anti configurations .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ = 3.07 ppm for CHNH₂, δ = 173.7 ppm for carbonyl in DMSO-d₆) resolve stereochemistry and backbone conformation .
- IR spectroscopy : Peaks at 1722 cm⁻¹ (ester C=O) and 3363 cm⁻¹ (N-H/O-H stretching) confirm functional groups .
- Elemental analysis : Used to validate empirical formulas (e.g., C: 57.12% observed vs. 57.12% theoretical for C₉H₁₉NO₃) .
- Chiral HPLC : Essential for quantifying enantiomeric excess (>95% for pharmaceutical-grade material) .
Q. How do solvent systems and pH affect the solubility and stability of this compound during purification?
- The compound shows moderate water solubility (ESOL Log S ≈ -2.5) but is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) . Acidic conditions (pH < 4) stabilize the amino group via protonation, while neutral/basic pH promotes degradation via β-elimination . Recrystallization in methanol/water mixtures (4:1 v/v) optimizes yield and purity .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., optical rotation, melting points)?
- Discrepancies in optical rotation (e.g., observed [α]D²⁵ = +12.5° vs. predicted +14.3°) may arise from residual solvents or trace impurities. Cross-validation via polarimetry, coupled with LC-MS (limit: 0.1% impurity detection), is recommended . DFT calculations (B3LYP/6-31G*) can refine conformational models to align with experimental IR/NMR .
Q. How can enantiomeric purity be maintained during large-scale synthesis, and what are the pitfalls in scaling up?
- Catalytic asymmetric hydrogenation : Rhodium catalysts with chiral ligands (e.g., BINAP) achieve >98% ee but require strict oxygen-free conditions .
- Crystallization-induced diastereomer resolution : Use of L-tartaric acid derivatives as resolving agents reduces racemization risks .
- Scale-up challenges : Aggregation in polar solvents and exothermic side reactions (e.g., lactam formation) necessitate controlled cooling (0–5°C) and inline FTIR monitoring .
Q. What methodologies address conflicting bioactivity data in enzyme inhibition assays (e.g., CYP3A4 vs. CYP2D6 inhibition)?
- Contradictory inhibition profiles (e.g., IC₅₀ = 12 µM for CYP3A4 vs. no activity on CYP2D6) may reflect stereospecific binding. Surface plasmon resonance (SPR) or X-ray crystallography can map active-site interactions . Adjusting assay buffers (e.g., Tris-HCl vs. phosphate) may also modulate enzyme conformation and ligand affinity .
Methodological Notes
- Stereochemical Assignments : Derivatization to thioxooxazolidines followed by NOESY NMR distinguishes syn/anti diastereomers .
- Stability Protocols : Store at -20°C under argon to prevent oxidation; avoid prolonged exposure to light .
- Contradiction Mitigation : Replicate key experiments (e.g., enzyme assays) in triplicate using independent synthetic batches to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
